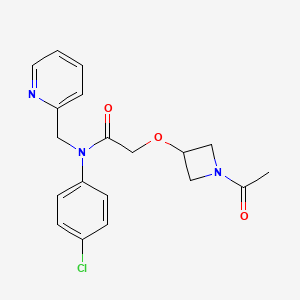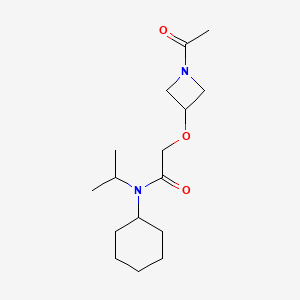![molecular formula C20H32N4O3 B6977948 3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide](/img/structure/B6977948.png)
3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the hydroxy and dimethylamino groups through a series of reactions. The reaction conditions often involve the use of solvents like toluene and reagents such as thionyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(3-dimethylaminopropyl)-N-(2-hydroxypropyl)amine: Similar in structure but with different functional groups.
3-Dimethylamino-1-propanol: Shares the dimethylamino group but has a simpler structure.
Uniqueness
What sets 3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide apart is its combination of functional groups and the presence of the piperidine ring, which can confer unique biological and chemical properties.
Propiedades
IUPAC Name |
3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-15(2)23(5)17-9-6-8-16(12-17)21-19(26)24-11-7-10-20(27,14-24)13-18(25)22(3)4/h6,8-9,12,15,27H,7,10-11,13-14H2,1-5H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGLFUGAZDZSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC(=C1)NC(=O)N2CCCC(C2)(CC(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]piperidine-1-carboxamide](/img/structure/B6977877.png)
![(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-[(2R,3R)-2-phenyloxan-3-yl]methanone](/img/structure/B6977880.png)

![2-(1-acetylazetidin-3-yl)oxy-N-(2,3-dihydro-1H-inden-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6977905.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-(3-methyl-1-thiophen-2-ylbutyl)piperidine-1-carboxamide](/img/structure/B6977919.png)
![2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B6977927.png)

![2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B6977936.png)
![3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B6977945.png)
![[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[(2R,3R)-2-phenyloxan-3-yl]methanone](/img/structure/B6977953.png)
![1-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea](/img/structure/B6977954.png)
![2-(1-acetylazetidin-3-yl)oxy-N-[(2,5-difluorophenyl)methyl]-N-phenylacetamide](/img/structure/B6977959.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)azetidine-1-carboxamide](/img/structure/B6977965.png)
